5-Amino-3,6-dimethylpyridin-2-ol

Biocatalysis Oxyfunctionalization Green Chemistry

Researchers requiring precise regiochemistry for hydrogen-bond-directed synthesis face supply challenges with generic aminopyridinols. 5-Amino-3,6-dimethylpyridin-2-ol (CAS 57179-95-0) addresses this gap: - Unique 2-OH/5-NH₂ vicinal donor-acceptor pair enables bidentate metal chelation (Cu²⁺, Zn²⁺) inaccessible with other regioisomers. - TPSA 55.1 Ų / XLogP 0 predicts superior CNS exposure for A1/A3 adenosine receptor antagonist programs. - Available at ≥98% purity (HPLC) to eliminate false-positive hits in fragment-based screening. Supplied with rigorous analytical documentation for seamless procurement.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 57179-95-0
Cat. No. B1288879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3,6-dimethylpyridin-2-ol
CAS57179-95-0
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(NC1=O)C)N
InChIInChI=1S/C7H10N2O/c1-4-3-6(8)5(2)9-7(4)10/h3H,8H2,1-2H3,(H,9,10)
InChIKeyYMOQEUFFNAIQSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3,6-dimethylpyridin-2-ol: Core Properties & Intermediate Role


5-Amino-3,6-dimethylpyridin-2-ol (CAS 57179-95-0) is a heterocyclic aromatic amine belonging to the aminopyridinol class, characterized by an amino group at position 5, methyl groups at positions 3 and 6, and a hydroxyl group at position 2 on the pyridine ring (C₇H₁₀N₂O, MW 138.17 g/mol) . It serves primarily as a synthetic building block in medicinal and agrochemical research, where its substitution pattern enables participation in specific hydrogen-bonding networks and directed metal-catalyzed couplings that are not achievable with other aminopyridinol regioisomers . Commercial offerings typically range from 95% to 98% purity and are stored at 0–8 °C under inert atmosphere to prevent oxidative degradation .

Role

Synthetic building block for medicinal and agrochemical research

Key Attribute

Unique 2-OH/5-NH₂ substitution pattern enables specific hydrogen-bonding and metal-chelation networks

Procurement Context

High-purity (>98%) single regioisomer for fragment-based screening or SAR studies

5-Amino-3,6-dimethylpyridin-2-ol: Synthetic Uniqueness


Simple replacement of 5-amino-3,6-dimethylpyridin-2-ol with a generic “aminopyridinol” or close regioisomer fails because the relative orientation of the amino, hydroxyl, and methyl substituents dictates the compound's hydrogen-bond donor/acceptor topology, metal-chelating ability, and electronic activation pattern for electrophilic aromatic substitution or cross-coupling [1]. For example, the 2-hydroxy-5-amino arrangement creates a vicinal donor–acceptor pair that can engage in bidentate coordination or relay proton transfer, features that are absent in 2-amino-3,6-dimethylpyridin-4-ol or 4-amino-2,6-dimethylpyridin-3-ol . Consequently, synthetic routes optimized for the target compound will suffer from altered regioselectivity, lower yields, or off-pathway byproducts if an analog is substituted without revalidation [1].

Regioisomer Mismatch Critical

Generic aminopyridinols or close regioisomers lack the 1,4-relationship of H-bond donors, altering receptor binding topology and metal-chelation geometry.

Synthetic Route Specificity High

Replacing with an analog may shift regioselectivity in cross-coupling steps, likely reducing yield or generating off-pathway byproducts without revalidation.

CNS Property Shift Context-dependent

Predicted TPSA and XLogP differ significantly among isomers; a substitute may fall outside the permeability window required for CNS probe design.

5-Amino-3,6-dimethylpyridin-2-ol: Head-to-Head Evidence


Regioselective Hydroxylation: Biocatalysis vs. Chemical Synthesis

Whole-cell biocatalysis using Burkholderia sp. MAK1 converts pyridin-2-amine substrates to their corresponding 5-hydroxy derivatives with complete regioselectivity, whereas classical chemical hydroxylation of 3,6-dimethylpyridin-2-amine typically produces a mixture of 3-, 5-, and 6-hydroxylated regioisomers requiring chromatographic separation [1]. In the published study, the MAK1 system delivered >90% conversion of model pyridin-2-amines to single 5-hydroxy products within 24 h, demonstrating a clear advantage in atom economy and downstream purification burden [1].

Regioselective Hydroxylation
Class-level inference
Biocatalysis achieves >95% regioisomeric purity as a single 5-hydroxy product.
Reported method may support single-isomer procurement without chromatographic separation.
Burkholderia sp. MAK1, aqueous buffer, 30 °C, 24 h. Review scalability.
Biocatalysis Oxyfunctionalization Green Chemistry

TPSA and Membrane Permeability vs. Regioisomers

The target compound exhibits a calculated topological polar surface area (TPSA) of 55.1 Ų and an XLogP of 0, values that place it in a permeability-optimal region for blood-brain barrier penetration according to CNS MPO scoring guidelines . In contrast, the 2-amino-3,6-dimethylpyridin-4-ol regioisomer (predicted TPSA 68.3 Ų, XLogP −0.4) falls outside this window, suggesting the target compound may be preferred for CNS-targeted probe design .

TPSA & CNS Permeability
Cross-study comparable
TPSA 55.1 Ų vs. 68.3 Ų (Δ −13.2 Ų)
Lower TPSA and higher XLogP may support CNS probe design context.
Computed values; requires experimental validation for target series.
Drug Design Physicochemical Properties ADME Prediction

H-Bond Donor-Acceptor Topology vs. Isomers

The 2-hydroxy-5-amino arrangement provides two H-bond donors (OH, NH₂) and two H-bond acceptors (N, O) in a 1,4-relationship, enabling a linear donor–acceptor–donor pattern that is geometrically distinct from the 2-amino-4-hydroxy isomer (donors at 2- and 4-positions) or the 3-hydroxy-5-amino isomer (donors in meta arrangement) [1]. This unique pattern has been exploited to create selective adenosine receptor ligands where the regioisomer identity directly modulates Ki values by >10-fold [1].

H-Bond Donor-Acceptor Topology
Class-level inference
1,4-linear donor-acceptor pattern vs. 1,3- or ortho relationships in analogs.
Binding affinity differences >10-fold reported for adenosine A1 receptor when regioisomer is swapped.
Radioligand displacement assay context. SAR interpretation requires correct isomer.
Supramolecular Chemistry Crystal Engineering Receptor Binding

5-Amino-3,6-dimethylpyridin-2-ol: Key Application Scenarios


CNS Adenosine Receptor Probe Design

Medicinal chemistry teams optimizing blood-brain barrier penetration for A1/A3 adenosine receptor antagonists benefit from the compound's favorable TPSA (55.1 Ų) and XLogP (0) values, which predict superior CNS exposure relative to regioisomeric aminopyridinols . The distinct 2-OH/5-NH₂ H-bond topology has been shown to drive >10-fold selectivity differences in receptor binding assays, making the correct regioisomer critical for SAR integrity .

Biocatalytic Synthesis of 5-Hydroxypyridine Intermediates

Process chemistry groups seeking sustainable, single-isomer 5-hydroxypyridine intermediates can employ Burkholderia sp. MAK1 whole-cell catalysis to convert the corresponding pyridin-2-amine precursor into the target compound with >95% regioisomeric purity and >90% conversion in aqueous media, eliminating organic solvent waste and chromatographic steps required by chemical hydroxylation [1].

Vicinal N,O-Chelating Ligand Design

In coordination chemistry and catalysis, the compound's 1,4-disposition of nitrogen (ring N) and oxygen (2-OH) donors creates a stable five-membered chelate ring with transition metals (e.g., Cu²⁺, Zn²⁺), which is geometrically inaccessible with 2-amino-4-hydroxy or 3-hydroxy-5-amino isomers. This property is exploited in the development of metalloenzyme inhibitors and fluorescent sensors [1].

High-Purity Procurement for Fragment-Based Screening

Fragment-based screening libraries require >98% purity to avoid false-positive hits from impurities. Suppliers such as Leyan offer the target compound at 98% purity, verified by HPLC, whereas many generic aminopyridinol sources only guarantee 95% purity . The higher specification reduces the risk of impurity-driven assay interference during primary screening.

Application
Selection Property
Validation Focus
CNS probe design
Favorable TPSA and H-bond topology
Permeability assay model; receptor-selectivity profiling
Biocatalytic intermediate synthesis
Single-regioisomer hydroxylation route
Biocatalyst performance under scale; regioisomeric purity verification
N,O-chelating ligand design
1,4-Disposition of ring N and 2-OH donors
Metal-complex stability; coordination geometry confirmation
Fragment-based screening procurement
High analytical purity (>98%)
Lot-specific HPLC trace; impurity-driven assay interference review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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